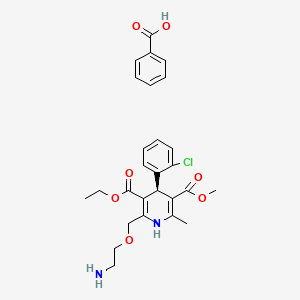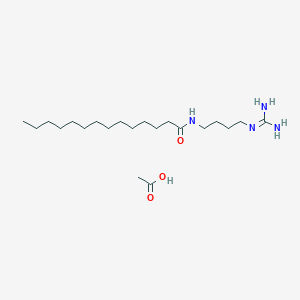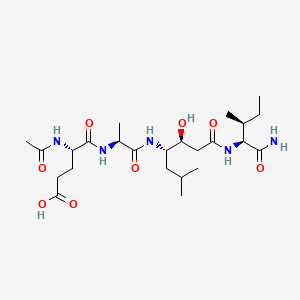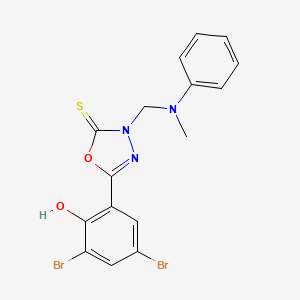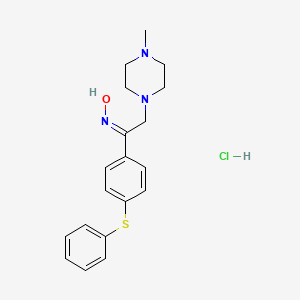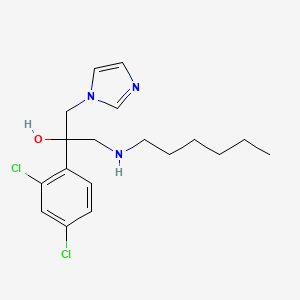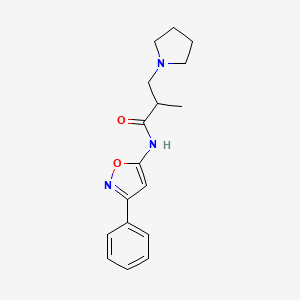
2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide is a compound that belongs to the class of isoxazole derivatives. These compounds are known for their diverse biological activities, including muscle relaxant and anticonvulsant properties . The structure of this compound includes a pyrrolidine ring, a phenyl group, and an isoxazole ring, which contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an amine and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides with a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential muscle relaxant and anticonvulsant activities.
Medicine: Investigated for its potential therapeutic effects in treating muscle spasms and seizures.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by modulating the activity of neurotransmitters in the central nervous system. This modulation can lead to muscle relaxation and anticonvulsant effects. The exact molecular pathways involved are still under investigation, but it is thought to involve the inhibition of certain ion channels and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide
- 2-Methyl-N-(3-phenyl-5-isoxazolyl)propenamide
- 2-Methyl-N-(3-phenyl-5-isoxazolyl)methylpropanamide
Uniqueness
2-Methyl-N-(3-phenyl-5-isoxazolyl)-3-pyrrolidinopropanamide is unique due to its specific combination of structural features, including the pyrrolidine ring, phenyl group, and isoxazole ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
86683-61-6 |
|---|---|
Formule moléculaire |
C17H21N3O2 |
Poids moléculaire |
299.37 g/mol |
Nom IUPAC |
2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C17H21N3O2/c1-13(12-20-9-5-6-10-20)17(21)18-16-11-15(19-22-16)14-7-3-2-4-8-14/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3,(H,18,21) |
Clé InChI |
JSIQDVPVNKPIRC-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CCCC1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


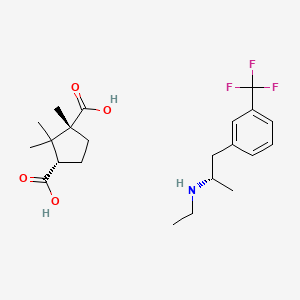
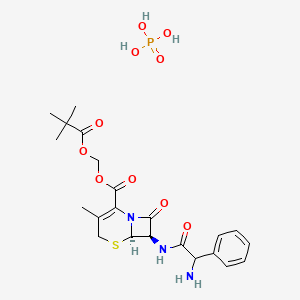
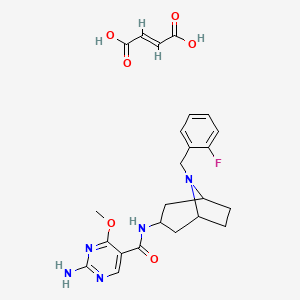
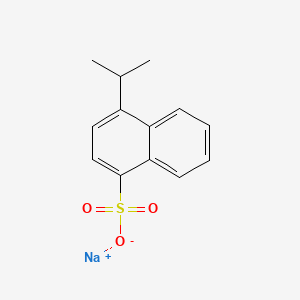
![N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12759124.png)



